molecular formula C15H16N2O B7761596 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B7761596
M. Wt: 240.30 g/mol
InChI Key: JTXCNILJAGVMNA-UHFFFAOYSA-N
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Description

6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that belongs to the indazole family This compound is characterized by a fused bicyclic structure consisting of a six-membered cyclohexane ring and a five-membered pyrazole ring The presence of a phenyl group and two methyl groups at specific positions adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be achieved through various multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, controlling the temperature, and using catalysts to facilitate the reaction. The choice of starting materials and the sequence of reagent addition are also crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve controlling the temperature, pH, and solvent choice to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and dimethyl groups enhances its binding affinity to certain targets and increases its solubility, making it a valuable compound in drug design .

Properties

IUPAC Name

6,6-dimethyl-3-phenyl-5,7-dihydro-1H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-15(2)8-11-13(12(18)9-15)14(17-16-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXCNILJAGVMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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